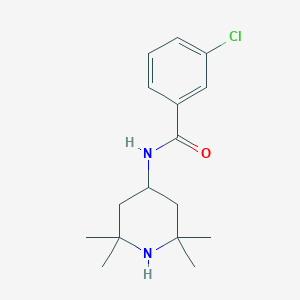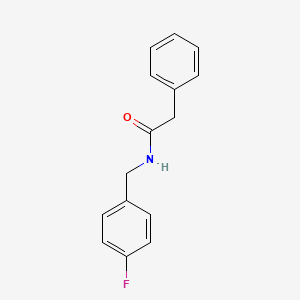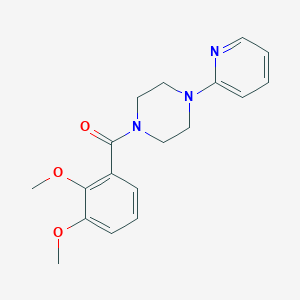![molecular formula C16H16N2O2S B5707242 N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5707242.png)
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide, also known as HCT-1026, is a synthetic compound that has been studied for its potential use as a therapeutic agent in various medical conditions.
作用機序
The mechanism of action of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide is not fully understood. However, it is believed to work through multiple pathways, including inhibiting the activity of enzymes involved in cancer cell growth and inducing apoptosis. N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been shown to have various biochemical and physiological effects. In cancer research, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been studied for its potential neuroprotective effects.
実験室実験の利点と制限
One advantage of using N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide in lab experiments is its potential therapeutic effects in various medical conditions. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use as a therapeutic agent.
将来の方向性
Future research on N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide could focus on further elucidating its mechanism of action and optimizing its use as a therapeutic agent. Additionally, future research could explore the potential use of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide in combination with other therapeutic agents to enhance its effectiveness. Finally, future research could explore the potential use of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide in other medical conditions beyond cancer, inflammation, and neurodegenerative diseases.
合成法
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide can be synthesized through a series of chemical reactions starting with 2-hydroxy-5-methylbenzenesulfonamide and 3-methylbenzoyl chloride. The final product is obtained after purification through column chromatography and recrystallization.
科学的研究の応用
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been studied for its potential use in treating various medical conditions, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has also shown that N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been studied for its potential neuroprotective effects.
特性
IUPAC Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-10-4-3-5-12(8-10)15(20)18-16(21)17-13-9-11(2)6-7-14(13)19/h3-9,19H,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJXDDSEUZRJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5707169.png)
![7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5707179.png)

![N-(3-acetylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707208.png)

![N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5707223.png)


![N,N-dimethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5707238.png)
![2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5707244.png)


![N-{amino[(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B5707264.png)